1,3,5-Tris(mercaptomethyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltrimethanethiol can be synthesized through the reaction of 1,3,5-tris(bromomethyl)benzene with thiourea in acetone, followed by hydrolysis under reflux conditions in aqueous sodium hydroxide. The reaction proceeds as follows:
- 1,3,5-tris(bromomethyl)benzene reacts with thiourea to form benzene-1,3,5-triyltris(methylene)tricarbamimidothioate.
- The intermediate is then hydrolyzed under reflux conditions in aqueous sodium hydroxide to yield benzene-1,3,5-triyltrimethanethiol .
Industrial Production Methods: Industrial production methods for benzene-1,3,5-triyltrimethanethiol typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-triyltrimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic structures through reactions with suitable linkers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution.
Cyclization: Linkers like 1,3,5-tris(pyridin-2-yldisulfanyl)methylbenzene facilitate cyclization under physiological conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of substituted benzene derivatives.
Cyclization: Formation of cyclic peptides or other cyclic structures.
Scientific Research Applications
Benzene-1,3,5-triyltrimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and cyclic peptides.
Biology: Employed in the study of protein interactions and as a linker in peptide synthesis.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of benzene-1,3,5-triyltrimethanethiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property makes it useful in the formation of cyclic peptides and other cyclic structures. The compound can also interact with various molecular targets through its thiol groups, influencing biological pathways and processes .
Comparison with Similar Compounds
Benzene-1,3,5-triyltrimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
Benzene-1,3,5-triyltriacetonitrile: Contains nitrile groups instead of thiol groups.
Uniqueness: Benzene-1,3,5-triyltrimethanethiol is unique due to its three thiol groups, which provide distinct reactivity and versatility in forming disulfide bonds and cyclic structures. This makes it particularly valuable in applications requiring thiol-specific reactions and interactions .
Properties
Molecular Formula |
C9H12S3 |
---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
[3,5-bis(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12S3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 |
InChI Key |
STWRQBYJSPXXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CS)CS)CS |
Origin of Product |
United States |
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